

In-Depth Technical Guide: 5-Bromo-3-methoxyisoxazole

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Bromo-3-methoxyisoxazole

CAS No.: 1369096-82-1

Cat. No.: B570729

[Get Quote](#)

Chemical Properties, Synthesis, and Medicinal Chemistry Applications[1][2]

Part 1: Executive Summary & Physicochemical Snapshot[1]

5-Bromo-3-methoxyisoxazole (CAS: 1369096-82-1) represents a high-value heterocyclic scaffold in modern drug discovery.[1] Unlike its more common alkylated analogs (e.g., 3,5-dimethylisoxazole), this compound offers a unique orthogonality: the C-5 bromine serves as a reactive "warhead" for cross-coupling, while the C-3 methoxy group acts as a stable, lipophilic bioisostere for carbonyls or hydroxyls.[1]

For medicinal chemists, this molecule is not merely a building block; it is a gateway to 3,5-disubstituted isoxazoles, a structural motif ubiquitous in glutamate receptor ligands (AMPA/NMDA), antibiotics, and kinase inhibitors. Its ability to undergo regioselective functionalization allows for the rapid generation of diverse chemical libraries.

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

Property	Data	Note
CAS Number	1369096-82-1	Verified Registry Number
IUPAC Name	5-bromo-3-methoxy-1,2-oxazole	
Molecular Formula	C ₄ H ₄ BrNO ₂	
Molecular Weight	177.98 g/mol	
SMILES	COc1noc(Br)c1	
Physical State	Solid (Low Melting)	Often appears as off-white crystalline solid
Solubility	DMSO, DCM, MeOH	Poor water solubility
pKa (Conj.[1][12] Acid)	~ -2.0 (Est.)[1]	Protonation occurs at Nitrogen
Electronic Character	Electron-deficient Heterocycle	C-5 is highly electrophilic

Part 2: Synthetic Accessibility & Manufacturing[1]

The synthesis of **5-Bromo-3-methoxyisoxazole** is governed by the need for regiocontrol.[1] Direct bromination of 3-methoxyisoxazole is the most efficient route, leveraging the inductive effect of the ring oxygen to direct lithiation to the C-5 position.[1]

Pathway A: Direct Lithiation-Bromination (Preferred)

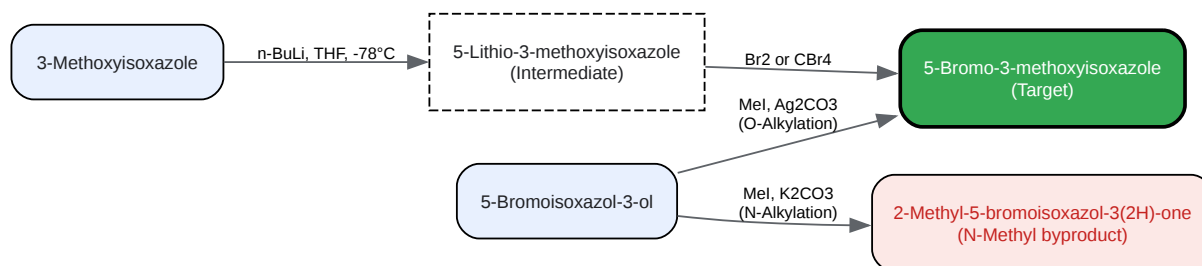
This method offers the highest atom economy and regioselectivity.[1] The C-5 proton of 3-methoxyisoxazole is the most acidic (pKa ~28-30) due to the adjacent electronegative oxygen and the sp² character of the ring.[1]

- Starting Material: 3-Methoxyisoxazole.[1]
- Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C in THF generates the 5-lithio species.[1]
- Quench: Electrophilic trapping with bromine (Br₂) or carbon tetrabromide (CBr₄).

Pathway B: Functional Group Interconversion (Alternative)

Used when starting from the 3-hydroxyisoxazole core (e.g., derived from beta-keto esters).[1]

- Starting Material: 5-Bromoisoxazol-3-ol.[1]
- Alkylation: Reaction with Methyl Iodide (MeI) and Silver Carbonate (Ag_2CO_3).
 - Critical Note: N-methylation (forming the isoxazolone) is a competing side reaction.[1]
Using Ag_2CO_3 in benzene/toluene favors the O-isomer (the target) over the N-isomer.[1]



[Click to download full resolution via product page](#)

Caption: Divergent synthetic pathways. Route A (Lithiation) avoids N-alkylation byproducts common in Route B.[1]

Part 3: Chemical Reactivity Profile[1]

The utility of **5-Bromo-3-methoxyisoxazole** lies in its orthogonal reactivity.[1] The molecule possesses two distinct "handles" that allow for sequential functionalization.

1. The C-5 "Warhead" (Palladium Cross-Coupling)

The C-Br bond at position 5 is highly activated for oxidative addition to Pd(0) species.[1]

- Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl isoxazoles.
[1]
 - Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. Bases like K₂CO₃ or Cs₂CO₃ are effective.[1]

- Sonogashira Coupling: Reacts with terminal alkynes to install ethynyl groups, extending the conjugation.
- Stille Coupling: Compatible with organostannanes for installing alkyl or vinyl groups.[1]

2. The C-3 "Shield" (Methoxy Functionality)

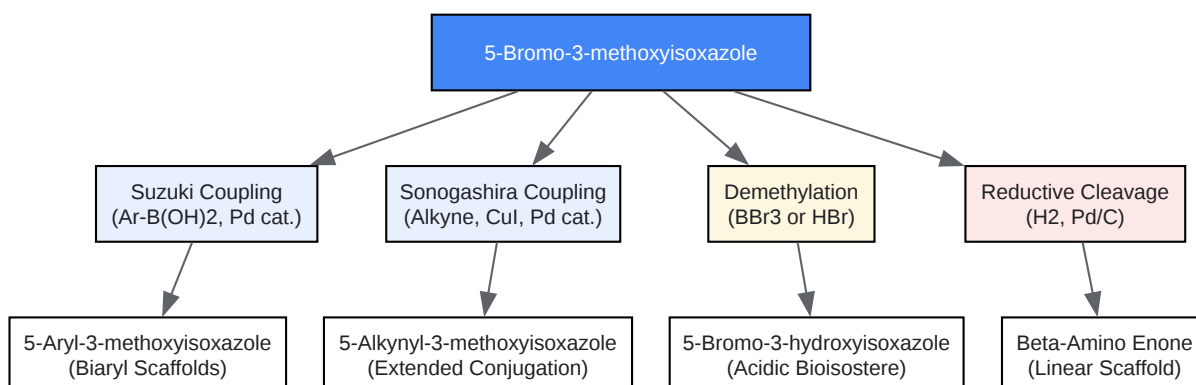
The methoxy group is electronically donating (+M effect), stabilizing the ring against nucleophilic attack at C-5 compared to the unsubstituted analog.[1]

- Stability: Stable to basic hydrolysis conditions used in Suzuki couplings.[1]
- Deprotection: Treatment with Boron Tribromide (BBr₃) or HBr/AcOH cleaves the methyl ether to reveal the 3-hydroxyisoxazole.[1]
 - Significance: 3-Hydroxyisoxazole is a bioisostere of carboxylic acid (pKa ~4.5), crucial for designing glutamate receptor agonists (e.g., AMPA, Ibotenic Acid).

3. Ring Lability (Reductive Cleavage)

The N-O bond is the weak link.

- Reductive Opening: Hydrogenation (H₂/Pd-C) or treatment with SmI₂/Mo(CO)₆ cleaves the N-O bond to form beta-amino enones.[1] This transformation is used to synthesize complex alkaloids or acyclic building blocks from the isoxazole latent scaffold.



[Click to download full resolution via product page](#)

Caption: Reaction map demonstrating the versatility of the scaffold in generating diverse chemical entities.[1]

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6] [14]

Bioisosterism and Pharmacophore Design

In drug design, **5-Bromo-3-methoxyisoxazole** is rarely the final drug but a critical intermediate.[1] However, the 3-methoxyisoxazole moiety itself is a valuable pharmacophore:
[1]

- **Non-Classical Bioisostere:** It mimics the ester or amide functionality but lacks the hydrolytic instability.
- **Dipole Alignment:** The O-N bond creates a strong dipole, influencing binding affinity in polar pockets (e.g., kinase ATP sites).
- **Metabolic Stability:** The methoxy group blocks the C-3 position from metabolic oxidation, while the isoxazole ring is generally resistant to P450 degradation compared to furan or pyrrole.

Case Study: Glutamate Receptor Ligands

The isoxazole core is historically significant in neuroscience.

- **Ibotenic Acid & AMPA:** Contain the 3-hydroxyisoxazole core.
- **Strategy:** Researchers use **5-bromo-3-methoxyisoxazole** to couple aryl groups at C-5 (targeting hydrophobic pockets in the receptor) and then deprotect the methoxy group at the final stage to reveal the zwitterionic binding motif.[1]

Part 5: Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (General Procedure)

Use this protocol to install aryl groups at C-5.[1]

Reagents:

- **5-Bromo-3-methoxyisoxazole** (1.0 equiv)[1]
- Arylboronic acid (1.2 equiv)
- Pd(dppf)Cl₂·DCM (0.05 equiv)
- K₂CO₃ (2.0 equiv)
- Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step:

- Setup: In a microwave vial or round-bottom flask, combine the isoxazole, boronic acid, and base.
- Degassing: Add the solvent mixture and sparge with Argon for 10 minutes. (Oxygen inhibits the Pd catalyst).
- Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly and seal the vessel.
- Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min). Monitor by TLC/LCMS.[1]
- Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄. [1]
- Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol 2: Synthesis via Lithiation (Regioselective)

Use this protocol to synthesize the core if commercial stock is unavailable.

Reagents:

- 3-Methoxyisoxazole (1.0 equiv)[1]
- n-Butyllithium (1.1 equiv, 1.6M in hexanes)[1]
- CBr₄ (1.2 equiv) or Br₂
- Solvent: Anhydrous THF

Step-by-Step:

- Cooling: Dissolve 3-methoxyisoxazole in dry THF under N₂ and cool to -78°C (Dry ice/Acetone bath).
- Deprotonation: Add n-BuLi dropwise over 15 min. Maintain temp < -70°C. Stir for 30-60 min. The solution may turn yellow/orange.
- Bromination: Dissolve CBr₄ in THF and add dropwise to the lithiated species at -78°C.
- Quench: Allow to warm to 0°C, then quench with sat. NH₄Cl solution.
- Extraction: Extract with Et₂O. The product is volatile; avoid high vacuum if possible.

Part 6: Safety & Handling

- Hazards: **5-Bromo-3-methoxyisoxazole** is an organobromide.^[1] It is likely irritating to eyes, respiratory system, and skin (H315, H319, H335).
- Sensitizer: Isoxazoles can occasionally act as skin sensitizers.^[1]
- Reactivity: Avoid contact with strong reducing agents (cleaves ring) and strong acids (demethylation).
- Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent hydrolysis or discoloration over time.

References

- BenchChem. 5-Bromo-3-methylbenzo[d]isoxazole chemical properties. (Accessed 2026).^[2] [Link](#) (Note: Reference for general halo-isoxazole handling).
- Sigma-Aldrich. 5-Bromo-3-methylisoxazole Product Sheet. (Accessed 2026).^[2] [Link](#) (Used for physicochemical analogies).
- Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. *Current Opinion in Drug Discovery & Development*.^[1] (Context on isoxazole bioisosteres).

- [PubChem.Compound Summary for CID 53408116 \(5-Bromo-3-methyl-1,2-oxazole\).Link](#)
- [ChemicalBook.3-Bromo-5-aminomethylisoxazole Properties.Link](#)
- [Enamine.Synthesis of 5-\(Fluoroalkyl\)isoxazole Building Blocks.Link](#) (Reference for nucleophilic substitution patterns).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 3-Amino-4-bromo-5-methylisoxazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific \[fishersci.ca\]](#)
- [2. 5-Bromo-3-methylisothiazole \[myskinrecipes.com\]](#)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [4. mdpi.com \[mdpi.com\]](#)
- [5. zjms.hmu.edu.krd \[zjms.hmu.edu.krd\]](#)
- [6. benchchem.com \[benchchem.com\]](#)
- [7. 3-BROMO-5-AMINOMETHYLISOXAZOLE | 2763-93-1 \[chemicalbook.com\]](#)
- [8. CAS RN 2635-13-4 | Fisher Scientific \[fishersci.ca\]](#)
- [9. Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [10. 5-Bromo-3-methyl-1,2-oxazole | C4H4BrNO | CID 53408116 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [11. Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. Organic Syntheses Procedure \[orgsyn.org\]](#)
- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Bromo-3-methoxyisoxazole]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b570729/docs#in-depth-technical-guide-5-bromo-3-methoxyisoxazole\]](https://www.benchchem.com/product/b570729/docs#in-depth-technical-guide-5-bromo-3-methoxyisoxazole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)